A Comprehensive Technical Guide to (3E)-3-Hexene-1,6-diol: Synthesis, Properties, and Applications
A Comprehensive Technical Guide to (3E)-3-Hexene-1,6-diol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3E)-3-Hexene-1,6-diol, a bifunctional organic compound, presents a unique molecular architecture combining a central carbon-carbon double bond in the trans configuration with primary hydroxyl groups at both termini. This arrangement imparts a balance of reactivity, allowing for selective transformations at either the alkene or the alcohol functionalities. Its symmetric, linear structure and the presence of reactive sites make it a valuable building block in various fields of chemical synthesis, from polymer chemistry to the development of complex pharmaceutical intermediates. This technical guide provides an in-depth exploration of the core properties, synthesis, reactivity, and applications of (3E)-3-Hexene-1,6-diol, with a particular focus on its utility for professionals in research and drug development.
Core Chemical and Physical Properties
(3E)-3-Hexene-1,6-diol is identified by the CAS Number 71655-17-9 .[1][2][3][4] Its fundamental properties are summarized in the table below, providing a critical overview for experimental design and application.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O₂ | [1][2][4] |
| Molecular Weight | 116.16 g/mol | [1][4][5] |
| Appearance | Colorless to Pale Yellow Oil/Liquid | [2][3] |
| Boiling Point | 88-90 °C at 0.3 Torr | [1][3] |
| Density (Predicted) | 0.999 ± 0.06 g/cm³ | [1][3] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1][3] |
| pKa (Predicted) | 14.54 ± 0.10 | [1][4] |
| Storage Temperature | Refrigerator (2-8°C) | [1][3] |
The "(3E)" designation in its name specifies the stereochemistry of the double bond, indicating that the higher-priority substituents on each of the double-bonded carbons are on opposite sides, resulting in a trans configuration. This geometry leads to a more linear and less sterically hindered molecule compared to its cis isomer.[1]
Synthesis and Purification
The most prevalent laboratory-scale synthesis of (3E)-3-Hexene-1,6-diol involves the reduction of a suitable dicarboxylic acid derivative, typically a diester. The causality behind this choice lies in the high reactivity of ester groups towards powerful reducing agents, while leaving the un-conjugated carbon-carbon double bond intact.
Experimental Protocol: Reduction of Dimethyl trans-3-hexene-1,6-dioate
This protocol describes a common and effective method for the preparation of (3E)-3-Hexene-1,6-diol.
Materials:
-
Dimethyl trans-3-hexene-1,6-dioate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Distilled water
-
10% Sulfuric acid
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran.
-
Addition of Ester: A solution of dimethyl trans-3-hexene-1,6-dioate in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux. The choice of LiAlH₄ is critical as milder reagents like sodium borohydride are not potent enough to reduce esters.[1]
-
Reaction Monitoring: The reaction is stirred at room temperature for a specified period (e.g., 2 hours) and monitored for completion using thin-layer chromatography (TLC).[4]
-
Quenching: After completion, the reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water, while cooling the flask in an ice bath. This procedure is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate of aluminum salts, which facilitates filtration.
-
Work-up: The resulting mixture is filtered, and the solid residue is washed with diethyl ether. The combined organic filtrates are then washed with a saturated sodium chloride solution and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure (3E)-3-Hexene-1,6-diol.[6]
Reactivity and Mechanistic Insights
The chemical behavior of (3E)-3-Hexene-1,6-diol is governed by the interplay of its two primary alcohol groups and the central alkene functionality. This allows for a diverse range of chemical transformations.
-
Reactions of the Hydroxyl Groups: The terminal hydroxyl groups undergo typical reactions of primary alcohols, such as oxidation, esterification, and etherification.[1] These transformations are fundamental in modifying the molecule's properties and incorporating it into larger structures. For instance, esterification with acrylic acid derivatives can produce diacrylates, which are valuable as crosslinking agents in polymer synthesis.[1]
-
Reactions of the Alkene Group: The carbon-carbon double bond can participate in various addition reactions, including hydrogenation, halogenation, and epoxidation. This reactivity allows for the introduction of new functional groups at the center of the carbon chain, further expanding its synthetic utility.
The presence of both functionalities on the same molecule allows for the synthesis of polymers where the double bond is incorporated into the polymer backbone. This feature is particularly useful for developing materials that can be subsequently cross-linked, such as in coatings and printing inks.[1][2]
Applications in Research and Drug Development
(3E)-3-Hexene-1,6-diol serves as a versatile building block in organic synthesis.[1][7] Its symmetric structure and dual functionality make it an attractive starting material for the synthesis of more complex molecules.
In the context of drug development, while direct applications may not be widely documented, its utility lies in its role as a scaffold or intermediate. The linear six-carbon chain can act as a flexible linker between two pharmacophores. The terminal hydroxyl groups provide handles for conjugation to other molecules of interest, and the central double bond offers a site for further functionalization to fine-tune the molecule's properties. The stereochemistry of the trans-double bond can impart a specific spatial arrangement to the final molecule, which can be crucial for its biological activity.
Its application in polymer chemistry, particularly in the synthesis of polyesters and polyurethanes, also has implications for drug delivery systems, where biodegradable and biocompatible polymers are of great interest.[2]
Spectroscopic Data
The structural elucidation of (3E)-3-Hexene-1,6-diol and its derivatives relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the hydroxyl protons, the methylene protons adjacent to the hydroxyl groups, the allylic protons, and the vinylic protons of the double bond. The coupling constants of the vinylic protons can confirm the trans stereochemistry.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the different carbon environments: the carbons bearing the hydroxyl groups, the allylic carbons, and the vinylic carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol groups. A peak around 1650 cm⁻¹ would indicate the C=C stretching of the alkene.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of water and other small fragments.[5]
Safety and Handling
A comprehensive Material Safety Data Sheet (MSDS) should always be consulted before handling (3E)-3-Hexene-1,6-diol.[8] General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]
-
Handling: Use in a well-ventilated area. Avoid breathing vapors, mist, or gas.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]
-
Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires.[8]
References
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(3E)-3-Hexene-1,6-diol - PubChem. (URL: [Link])
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(3E)-3-Hexene-1,6-diol - LookChem. (URL: [Link])
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(3E)-3-Hexene-1,6-diol (C007B-184596) - Cenmed Enterprises. (URL: [Link])
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CAS No : 71655-17-9 | Product Name : (3E)-3-Hexene-1,6-diol - Pharmaffiliates. (URL: [Link])
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3-Hexen-1-ol, (E)- - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])
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Cis-3-hexen-1-ol - bmse000369 - Data - BMRB. (URL: [Link])
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2 - Organic Syntheses Procedure. (URL: [Link])
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(Z)-3-Hexene-1,6-diol - PubChem. (URL: [Link])
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Synthesis of trans-hex-3-ene-1,6-dioic acid - PrepChem.com. (URL: [Link])
- DE2062433C3 - Process for the purification of 1,6-hexanediol - Google P
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